molecular formula C19H22N2O3S B2773740 5-cyclopropyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1797578-14-3

5-cyclopropyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2773740
CAS No.: 1797578-14-3
M. Wt: 358.46
InChI Key: NSASMTPDNPSHKP-UHFFFAOYSA-N
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Description

The compound "5-cyclopropyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide" is an organic molecule with intriguing structural characteristics. It combines diverse functional groups, such as a cyclopropyl ring, an isoxazole ring, and a tetrahydro-pyran ring. The compound's synthesis and diverse reactions offer significant opportunities for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Steps: The synthesis typically begins with constructing the cyclopropyl and isoxazole rings, employing cyclopropanation and isoxazole-forming reactions.

  • Formation of Phenylthio-Tetrahydro-Pyran: The subsequent steps include the incorporation of the phenylthio-tetrahydro-pyran unit through well-established synthetic procedures involving nucleophilic substitution and ring closure.

  • Final Assembly: The final product is achieved through the coupling of these substructures under controlled conditions, typically involving catalysts and specific temperature and pH conditions to optimize yields.

Industrial Production Methods: In an industrial setting, production scales up the lab procedures with considerations for cost-efficiency, safety, and environmental impact. Techniques like flow chemistry and high-throughput screening might be employed to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, or reduction to yield simpler derivatives.

  • Substitution Reactions: Due to the presence of the phenylthio group, the compound can engage in electrophilic aromatic substitution.

  • Cyclization Reactions: The structural elements allow for intramolecular cyclization reactions under appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Reagents like hydrogen peroxide or peracids.

  • Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts.

  • Substitution Agents: Halogenated compounds or nitrosylating agents.

Major Products: The reactions typically yield a range of products depending on the conditions, including derivatives like sulfoxides, sulfones, and various substituted isoxazoles.

Scientific Research Applications

In Chemistry: The compound's reactivity and structural complexity make it a valuable subject for studying organic synthesis, reaction mechanisms, and the development of new synthetic methodologies.

In Biology: Its potential biological activities may include antibacterial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

In Medicine: Potential therapeutic applications include exploring its efficacy as a pharmacological agent due to its diverse functional groups and bioactive potential.

In Industry: The compound may be used in material science for developing new materials with specific properties, such as polymers or advanced composites.

Mechanism of Action

The compound's effects are mediated through interactions with various molecular targets, including enzymes and receptors. Its mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor functions. Specific pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 5-cyclopropyl-N-methylisoxazole-3-carboxamide

  • 4-phenylthio-tetrahydropyran-2-carboxamide

  • N-phenylthio-isoxazole derivatives

Its uniqueness lies in its multifaceted structural attributes, which confer distinct chemical reactivity and potential biological activity, making it a significant focus for research across various scientific disciplines.

Properties

IUPAC Name

5-cyclopropyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(16-12-17(24-21-16)14-6-7-14)20-13-19(8-10-23-11-9-19)25-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSASMTPDNPSHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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